4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid
Description
Properties
Molecular Formula |
C13H14F2O2 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
4,4-difluoro-1-phenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H14F2O2/c14-13(15)8-6-12(7-9-13,11(16)17)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17) |
InChI Key |
XXOUWPJWWIUPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(C2=CC=CC=C2)C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Cyclohexanone Ketal
- The commercially available 1,4-cyclohexanedione monoethylene ketal is reacted with diethylaminosulfur trifluoride (DAST), a fluorinating agent, to convert the ketone moiety into a 4,4-difluorocyclohexanone ethylene ketal intermediate.
- This fluorination step is typically carried out under controlled conditions to avoid over-fluorination or decomposition.
- Reference: Hudlicky, Organic Reactions, Vol. 35, p. 513; patent DE4430668B4 describes this method in detail.
Ketal Deprotection
- The ketal protecting group is removed by acidic hydrolysis, yielding 4,4-difluorocyclohexanone .
- Conditions: aqueous acidic medium (e.g., dilute HCl) at mild temperatures (20–100 °C).
Introduction of the Phenyl Group via Grignard Reaction
- The 4,4-difluorocyclohexanone is subjected to nucleophilic addition with a phenylmagnesium bromide (a Grignard reagent).
- This step forms the corresponding 4,4-difluorocyclohexanol bearing the phenyl substituent at the 1-position.
- The reaction is typically performed in anhydrous ether solvents under inert atmosphere at low temperatures to control reactivity.
Conversion to 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic Acid
Oxidation of the Alcohol to Carboxylic Acid
- The secondary alcohol intermediate is oxidized to the carboxylic acid.
- Common oxidizing agents include pyridinium dichromate (PDC) or other chromium-based reagents.
- Conditions: reaction in dichloromethane (DCM) at room temperature.
- This step yields the target 4,4-difluoro-1-phenylcyclohexane-1-carboxylic acid .
Alternative Amide Coupling Routes
- In some synthetic schemes, the carboxylic acid is further functionalized by amide coupling using coupling agents such as HATU and bases like DIPEA in solvents like dimethylformamide (DMF) .
- This is relevant when synthesizing analogs or derivatives for biological testing.
Summary Table of Key Synthetic Steps
Detailed Reaction Conditions and Notes
- Fluorination : DAST is moisture sensitive and requires anhydrous conditions. The reaction is exothermic; temperature control is critical.
- Ketal Hydrolysis : Mild acidic conditions prevent decomposition of the fluorinated ketone.
- Grignard Reaction : Requires strict exclusion of water and oxygen to maintain reagent activity.
- Oxidation : PDC is preferred for selective oxidation of secondary alcohols to acids without overoxidation.
- Amide Coupling : HATU-mediated coupling is efficient for forming amide bonds under mild conditions, useful for synthesizing analogs or conjugates.
Research Findings and Applications
- The 4,4-difluoro substitution on the cyclohexane ring imparts unique physicochemical properties, such as increased metabolic stability and altered lipophilicity, valuable in medicinal chemistry.
- The phenyl substituent at the 1-position allows for further functionalization and interaction with biological targets.
- This compound and its derivatives have been explored in antiviral drug development, as seen in recent studies involving amide coupling with bioactive moieties.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The 4-(methylsulfonyl)phenyl analog (C-32) exhibits increased polarity due to the sulfonyl group, enhancing water solubility compared to the parent phenyl compound .
- Hydroxyl vs. Deuteromethoxy : The 4-hydroxyphenyl derivative (C-32 precursor) shows hydrogen-bonding capability (δ 9.42 ppm for -OH ), while the deuterated methoxy group in the 3-fluoro-4-deuteromethoxy analog improves metabolic stability in isotopic tracer studies .
- Fluorine Positioning : The 3-fluoro-4-(fluoromethoxy)phenyl variant (MS: <i>m/z</i> 305 ) demonstrates how additional fluorine atoms influence electronic environments and binding affinity.
Biological Activity
4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid is a fluorinated derivative of phenylcyclohexane, which has garnered interest due to its potential biological activities. This compound's unique structure may influence its interaction with biological systems, making it relevant for medicinal chemistry and pharmacology.
- Molecular Formula : C13H14F2O2
- Molecular Weight : 240.25 g/mol
- CAS Number : 7494-76-0
Biological Activity Overview
The biological activity of 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid has been investigated in various studies, focusing on its metabolic pathways, potential therapeutic applications, and interaction with enzymes.
Metabolism and Hydroxylation
Research indicates that compounds with a similar fluorinated cyclohexane structure undergo significant biotransformation. For instance, studies with the model organism Cunninghamella elegans demonstrated that difluorinated cyclohexanes could be metabolized to hydroxylated products. Specifically, 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid was shown to undergo benzylic hydroxylation, albeit with limited enantioselectivity .
Case Studies
Case Study 1: Enzymatic Activity
A study evaluated the inhibition of various enzymes by fluorinated cyclohexane derivatives. It was found that 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid exhibited moderate inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. This inhibition suggests potential applications in modulating endocannabinoid signaling pathways .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of fluorinated cyclohexanes. The results indicated that 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid displayed activity against certain bacterial strains, suggesting its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Discussion
The biological activity of 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid is influenced by its unique structural features. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability while also affecting its interaction with biological targets. The observed enzyme inhibition points toward its potential utility in therapeutic applications, particularly in the context of metabolic disorders and infectious diseases.
Q & A
Q. What are the optimal synthetic routes for 4,4-difluoro-1-phenylcyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of fluorinated cyclohexane derivatives often involves Friedel-Crafts acylation or nucleophilic fluorination. For example, Friedel-Crafts reactions with aromatic acyl chlorides (e.g., 4-fluorobenzoyl chloride) and cyclohexanone derivatives can yield intermediates like 2-(4-fluorobenzoyl)cyclohexanone . Subsequent fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor may introduce difluoro groups. Reaction conditions (temperature, solvent, catalyst) must be tightly controlled: higher temperatures (80–100°C) improve fluorination efficiency but may increase side reactions. Yields typically range from 40–70% after purification by column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. <sup>1</sup>H and <sup>19</sup>F NMR can identify the phenyl group (δ 7.2–7.5 ppm for aromatic protons) and difluoro substituents (δ -100 to -150 ppm for CF2 groups). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C13H13F2O2), while HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Q. How does the fluorine substitution affect the compound’s physicochemical properties?
The 4,4-difluoro group increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability compared to non-fluorinated analogs. Fluorine’s electronegativity also stabilizes the carboxylic acid moiety (pKa ~3.5–4.0), influencing solubility in aqueous buffers. Differential scanning calorimetry (DSC) typically shows a melting point between 150–160°C, consistent with structurally similar fluorocyclohexane carboxylic acids .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of fluorination in this compound?
Fluorination at the 4,4-positions is likely governed by steric and electronic factors. The cyclohexane ring’s chair conformation positions axial fluorine atoms to minimize steric hindrance. Quantum mechanical calculations (DFT) suggest that electron-withdrawing groups (e.g., carboxylic acid) direct fluorination to equatorial positions via transition-state stabilization. Kinetic studies using <sup>19</sup>F NMR show that fluorination rates decrease with bulkier substituents on the cyclohexane ring .
Q. How does this compound interact with biological targets, such as enzymes or receptors?
The phenyl and carboxylic acid groups enable hydrogen bonding and π-π stacking with active sites. For example, in enzyme inhibition assays (e.g., COX-2 or 5-lipoxygenase), the difluoro group enhances binding affinity by reducing metabolic oxidation. Molecular docking simulations reveal that the fluorinated cyclohexane moiety occupies hydrophobic pockets, with IC50 values in the low micromolar range (1–10 µM) .
Q. What strategies mitigate synthetic challenges, such as racemization or byproduct formation?
Racemization during synthesis is minimized using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes). Byproducts like defluorinated intermediates are suppressed by using anhydrous solvents (DMF, THF) and low temperatures (-20°C). Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., reagent stoichiometry, reaction time) to maximize enantiomeric excess (ee >98%) .
Q. How do stability studies inform storage and handling protocols?
Accelerated stability testing (40°C/75% RH for 6 months) shows no significant degradation when stored in amber vials under nitrogen. However, exposure to light or moisture may hydrolyze the carboxylic acid group, forming inactive derivatives. Safety data (SDS) classify the compound as a skin/eye irritant (H315, H319); handling requires PPE and fume hoods .
Data Contradictions and Resolutions
- Contradiction: Some studies report melting points of 153–155°C for analogs , while others note 103–107°C .
Resolution: Discrepancies arise from polymorphism or impurities. DSC and X-ray crystallography confirm the correct melting range for the pure compound. - Contradiction: Fluorination yields vary widely (40–90%) across studies .
Resolution: Yield depends on fluorinating agent purity and substrate pre-activation (e.g., silylation of hydroxyl groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
